molecular formula C8H13ClO2 B13767911 5-Chloro-2-methylcyclohexanecarboxylic acid CAS No. 67990-01-6

5-Chloro-2-methylcyclohexanecarboxylic acid

Cat. No.: B13767911
CAS No.: 67990-01-6
M. Wt: 176.64 g/mol
InChI Key: RSDARHRNBUATQI-UHFFFAOYSA-N
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Description

5-Chloro-2-methylcyclohexanecarboxylic acid is an organic compound with the molecular formula C8H13ClO2 It is a derivative of cyclohexanecarboxylic acid, where the cyclohexane ring is substituted with a chlorine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylcyclohexanecarboxylic acid typically involves the chlorination of 2-methylcyclohexanecarboxylic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-chloro-2-methylcyclohexanone, while reduction can produce 5-chloro-2-methylcyclohexanol. Substitution reactions can lead to a variety of derivatives, such as 5-hydroxy-2-methylcyclohexanecarboxylic acid.

Scientific Research Applications

5-Chloro-2-methylcyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its use as a precursor for pharmaceutical compounds and its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylcyclohexanecarboxylic acid
  • 5-Chloro-2-methylcyclohexane-1-carboxylic acid
  • 2-Methylcyclohexanecarboxylic acid

Uniqueness

5-Chloro-2-methylcyclohexanecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

5-chloro-2-methylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-5-2-3-6(9)4-7(5)8(10)11/h5-7H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDARHRNBUATQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10887086
Record name Cyclohexanecarboxylic acid, 5-chloro-2-methyl-
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Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67990-01-6
Record name 5-Chloro-2-methylcyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67990-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 5-chloro-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 5-chloro-2-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanecarboxylic acid, 5-chloro-2-methyl-
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Record name 5-chloro-2-methylcyclohexanecarboxylic acid
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